2-(bromomethyl)pyrimidine hydrobromide
Description
Significance of Pyrimidine (B1678525) Scaffolds in Molecular Design
The pyrimidine framework is a cornerstone in the field of medicinal chemistry and molecular design, largely due to its integral role in biological systems. researchgate.netmdpi.com As a fundamental component of nucleic acids—cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives—this heterocyclic scaffold is deeply embedded in the processes of life. researchgate.net This natural prevalence has made the pyrimidine ring a privileged structure, inspiring chemists to explore its potential in developing a wide array of therapeutic agents. researchgate.netresearchgate.net
Beyond its role in genetics, the pyrimidine nucleus is found in essential vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), as well as in folic acid. researchgate.net The versatility of the pyrimidine scaffold has led to its incorporation into a vast range of synthetic compounds with diverse biological activities. mdpi.comijpsr.comnih.gov These include anticancer agents like 5-fluorouracil, antibacterial drugs such as trimethoprim, and many other compounds with anti-inflammatory, antiviral, antifungal, and antihypertensive properties. researchgate.netmdpi.comnih.gov The ability of the pyrimidine ring to serve as a bioisostere for purines has further expanded its application in the design of bioactive molecules. researchgate.net The extensive research into pyrimidine chemistry has provided a rich toolbox for synthetic chemists, enabling the creation of complex and functionally diverse molecules. researchgate.net
Role of Halogenated Heterocycles as Reactive Intermediates
Halogenated heterocyclic compounds are indispensable tools in modern organic synthesis, serving as highly valuable reactive intermediates. sigmaaldrich.com The incorporation of a halogen atom, such as bromine, chlorine, or iodine, onto a heterocyclic ring significantly alters the molecule's electronic properties and reactivity. mdpi.com This modification enhances the electrophilicity of the carbon atom to which the halogen is attached, transforming it into a reactive site for nucleophilic substitution and cross-coupling reactions. sigmaaldrich.commdpi.com
The utility of halogenated heterocycles stems from their ability to act as versatile building blocks. sigmaaldrich.com The halogen atom functions as an excellent leaving group, facilitating the introduction of a wide variety of functional groups. This reactivity is fundamental to constructing more complex molecular architectures. sigmaaldrich.commdpi.com In contemporary synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, frequently employ halogenated heterocycles to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net The regioselectivity of these reactions can often be controlled based on the inherent reactivity differences of various positions on the heterocyclic ring, allowing for the sequential and controlled synthesis of polysubstituted heterocycles. researchgate.net This strategic use of halogenation is a key tactic for the efficient synthesis of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.comexlibrisgroup.com
Overview of the Strategic Importance of the 2-(Bromomethyl)pyrimidine (B1289093) Moiety
The 2-(bromomethyl)pyrimidine moiety represents a strategically important building block in advanced organic synthesis, effectively combining the desirable properties of both the pyrimidine scaffold and a halogenated alkyl group. This specific arrangement provides a highly reactive "handle" for the facile introduction of the pyrimidine core into larger, more complex molecules. The hydrobromide salt form of this compound enhances its stability and handling properties.
The primary synthetic utility of 2-(bromomethyl)pyrimidine hydrobromide lies in its susceptibility to nucleophilic substitution reactions at the bromomethyl carbon. The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the straightforward attachment of the pyrimidine ring to various substrates, a common strategy in the synthesis of potential drug candidates and other biologically active compounds. nih.govsigmaaldrich.com
For instance, the related compound 2-(bromomethyl)pyridine (B1332372) hydrobromide is used in the synthesis of ligands for metal complexes and various benzoxazinone (B8607429) derivatives. sigmaaldrich.com By analogy, this compound serves as a key intermediate for creating a diverse library of pyrimidine-containing molecules. The pyrimidine ring itself can be further functionalized, but the initial alkylation via the bromomethyl group is often a crucial first step in a synthetic sequence. The strategic placement of this reactive group at the 2-position of the pyrimidine ring makes it a valuable reagent for medicinal chemists and synthetic organic chemists aiming to incorporate this important heterocyclic motif.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2708278-19-5 | achemblock.com |
| Molecular Formula | C₅H₆Br₂N₂ | achemblock.com |
| Molecular Weight | 253.93 g/mol | achemblock.com |
| IUPAC Name | 2-(bromomethyl)pyrimidine;hydrobromide | achemblock.com |
| Purity | >95.00% | achemblock.com |
| SMILES | BrCC1=NC=CC=N1.[H]Br | achemblock.com |
Structure
3D Structure of Parent
Properties
CAS No. |
2708278-19-5 |
|---|---|
Molecular Formula |
C5H6Br2N2 |
Molecular Weight |
253.92 g/mol |
IUPAC Name |
2-(bromomethyl)pyrimidine;hydrobromide |
InChI |
InChI=1S/C5H5BrN2.BrH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H |
InChI Key |
VBXAAYVCIAAKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CBr.Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromomethyl Pyrimidine Hydrobromide
Classical Bromination Approaches to Pyrimidine (B1678525) Derivatives
Traditional methods for the synthesis of 2-(bromomethyl)pyrimidine (B1289093) hydrobromide rely on established chemical transformations, including free radical substitution on a methylpyrimidine precursor or halogen exchange from a hydroxymethyl analog.
Radical Bromination of 2-Methylpyrimidine Precursors
The most direct route involves the introduction of a bromine atom onto the methyl group of a 2-methylpyrimidine precursor. This is typically accomplished via a free-radical chain reaction, where a hydrogen atom on the methyl group (a benzylic-like position) is substituted by a bromine atom. The stability of the resulting radical intermediate makes this position particularly susceptible to halogenation.
A widely employed and preferred method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent. youtube.comchadsprep.com NBS is a crystalline solid, which makes it significantly easier and safer to handle than liquid bromine. masterorganicchemistry.com The reaction is carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), and requires a radical initiator to begin the reaction. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), though initiation can also be achieved using UV light or heat. youtube.com
The key advantage of using NBS is that it provides a constant, low concentration of elemental bromine (Br₂) throughout the reaction. youtube.commasterorganicchemistry.com This is achieved through the reaction of NBS with trace amounts of hydrogen bromide (HBr) that are generated during the propagation steps. youtube.comchadsprep.com This controlled release of Br₂ is crucial as it favors the desired radical substitution pathway while suppressing potential side reactions, such as the electrophilic addition of bromine across the double bonds of the pyrimidine ring. youtube.commasterorganicchemistry.com
The mechanism proceeds through a standard free-radical chain reaction:
Initiation: The initiator (e.g., AIBN or light) generates a small number of bromine radicals (Br•) from the in-situ generated Br₂.
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylpyrimidine to form a resonance-stabilized pyrimidinyl-methyl radical and HBr. This radical then reacts with a molecule of Br₂ to yield the product, 2-(bromomethyl)pyrimidine, and another bromine radical, which continues the chain.
Termination: The reaction concludes when radicals combine.
Upon completion of the reaction, treatment with hydrobromic acid yields the final hydrobromide salt.
Theoretically, the radical bromination of 2-methylpyrimidine can also be achieved using elemental bromine (Br₂) under UV light or heat. The mechanism follows the same radical chain pathway of initiation, propagation, and termination as seen with NBS. doubtnut.comvedantu.com The initiation step involves the homolytic cleavage of the Br-Br bond by photochemical energy to produce two bromine radicals. doubtnut.com
However, this method is generally less favored in practice for substrates containing double bonds. masterorganicchemistry.com The primary drawback is the difficulty in maintaining the low bromine concentration necessary to ensure that radical substitution at the methyl group is the dominant reaction. youtube.com A high concentration of Br₂ increases the likelihood of competing electrophilic addition reactions across the pyrimidine ring's C=C or C=N bonds, leading to a mixture of undesired byproducts and a lower yield of the target compound. youtube.comchadsprep.commasterorganicchemistry.com Furthermore, elemental bromine is a hazardous and corrosive liquid, making it more difficult to handle compared to solid NBS. reddit.com
Halogen Exchange Reactions from Hydroxymethyl Analogs
An alternative classical route to 2-(bromomethyl)pyrimidine involves a nucleophilic substitution reaction starting from 2-(hydroxymethyl)pyrimidine. In this approach, the hydroxyl group is converted into a better leaving group, which is then displaced by a bromide ion.
This transformation can be effectively carried out using strong hydrohalic acids, such as concentrated hydrobromic acid (HBr). The reaction proceeds by protonation of the hydroxyl group by HBr, forming a good leaving group (water). The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbon atom and displacing the water molecule in an Sₙ2-type reaction. This method is analogous to the synthesis of 2,6-bis(bromomethyl)pyridine from its corresponding diol using 48% HBr.
Another common reagent for this type of halogen exchange is phosphorus tribromide (PBr₃). The reaction mechanism involves the interaction of the alcohol's oxygen atom with the phosphorus atom of PBr₃, which ultimately results in the displacement of the hydroxyl group and the formation of a carbon-bromine bond. While effective, care must be taken as side reactions can sometimes occur.
Comparative Analysis of Bromination Reagents and Reaction Conditions
The choice of bromination reagent and reaction conditions is critical for the successful synthesis of 2-(bromomethyl)pyrimidine, directly impacting selectivity, yield, and safety. The primary comparison lies between N-Bromosuccinimide (NBS) and elemental bromine (Br₂) for the radical bromination of 2-methylpyrimidine.
NBS is overwhelmingly preferred for its selectivity. chadsprep.comreddit.com By maintaining a very low equilibrium concentration of Br₂, it minimizes competitive electrophilic addition reactions, a significant issue when using bulk Br₂. youtube.commasterorganicchemistry.com This leads to a cleaner reaction profile and higher yields of the desired benzylic-type bromide. From a practical standpoint, NBS is a stable, crystalline solid, making it easier and safer to handle and measure compared to the volatile, highly corrosive, and toxic liquid Br₂. masterorganicchemistry.comreddit.com
The reaction conditions are also a key factor. Radical brominations require an initiator, with UV light being a common choice for both reagents. However, chemical initiators like AIBN are often used with NBS in refluxing non-polar solvents for more controlled and reproducible results.
Below is a comparative table summarizing the attributes of different bromination approaches for methyl-heteroaromatic compounds.
| Parameter | NBS / Initiator | Elemental Bromine (Br₂) / Light | HBr or PBr₃ on Alcohol |
|---|---|---|---|
| Starting Material | 2-Methylpyrimidine | 2-Methylpyrimidine | 2-(Hydroxymethyl)pyrimidine |
| Reaction Type | Free Radical Substitution | Free Radical Substitution | Nucleophilic Substitution |
| Selectivity | High for methyl group bromination | Lower; risk of ring addition | High for hydroxyl replacement |
| Common Side Reactions | Minimal if controlled | Electrophilic addition to the ring | Potential for rearrangements/eliminations |
| Handling & Safety | Safer (solid reagent) | Hazardous (corrosive, toxic liquid) | Corrosive acids/reagents |
| Typical Yield | Good to Excellent | Variable to Poor | Good |
Contemporary and Optimized Synthetic Routes
In recent years, efforts to improve the synthesis of halogenated intermediates have focused on developing more efficient, safer, and environmentally friendly methods. For the synthesis of bromomethylpyrimidines, flow chemistry and photocatalysis have emerged as significant advancements over traditional batch processing. researchgate.net
A notable example is the use of flow photochemical bromination. researchgate.net This technique involves pumping the reaction mixture—containing the methylpyrimidine precursor and a brominating agent like NBS—through a transparent tube that is irradiated with light. This setup offers superior control over reaction parameters such as irradiation time, temperature, and mixing.
Key advantages of the flow chemistry approach include:
Increased Productivity: Reaction times can be dramatically reduced from hours in a batch reactor to mere minutes in a flow system. researchgate.net
Improved Safety: The small volume of the reactor minimizes the risks associated with highly reactive intermediates and exothermic reactions. It also offers an alternative to using hazardous solvents like CCl₄. researchgate.net
Higher Purity: The precise control over reaction conditions leads to fewer side products, resulting in a cleaner product stream and simplifying purification. researchgate.net
Alternative contemporary methods also include the investigation of photocatalysis using different bromine sources, such as carbon tetrabromide (CBr₄), which can be activated by a photocatalyst under visible light. researchgate.netresearchgate.netmdpi.com These modern approaches represent a move towards more sustainable and efficient chemical manufacturing.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for synthesizing chemical compounds, offering significant advantages over traditional batch processing. nih.govuc.ptsci-hub.se This methodology utilizes microreactors or narrow-bore tubing where reagents are continuously pumped and mixed, allowing for precise control over reaction conditions. sci-hub.se The high surface-area-to-volume ratio in these systems facilitates rapid heat and mass transfer, which is crucial for managing highly exothermic or fast reactions safely and efficiently. uc.ptsci-hub.se
In the context of synthesizing bromomethylated pyrimidines, continuous flow techniques are particularly advantageous. For instance, photochemical bromination has been successfully implemented in a continuous flow setup for a 5-bromomethylpyrimidine precursor. researchgate.net This approach allows for the safe in-situ generation of reactive intermediates and provides superior control over reaction time and temperature, leading to higher selectivity and purity. researchgate.net The ability to scale up production by running the system for extended periods or by "numbering up" (adding more reactors in parallel) makes flow chemistry a highly adaptable and efficient platform for manufacturing. sci-hub.se
Selective Bromination Strategies for Methyl Groups in Pyrimidine Cores
A primary challenge in the synthesis of 2-(bromomethyl)pyrimidine is the selective bromination of the methyl group without affecting the pyrimidine ring itself. The pyrimidine core can be susceptible to electrophilic substitution, although it is generally electron-deficient. Therefore, strategies are employed that favor reaction at the methyl group.
The most common approach is free radical bromination, which targets the benzylic-like position of the methyl group attached to the heterocyclic ring. This is often achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions (UV or visible light).
A notable strategy involves the use of a continuous flow photochemical reactor. researchgate.net In one such developed process for a related compound, a bromine generator using sodium bromate (NaBrO₃) and hydrobromic acid (HBr) was employed. researchgate.net This method generates the necessary bromine in situ, which then participates in a light-induced radical reaction to selectively brominate the methyl group. researchgate.net Other specialized brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), have also been utilized for the selective bromination of related heterocyclic systems, sometimes enhanced by the addition of a Lewis acid. nih.govresearchgate.net These methods are designed to prevent undesired side reactions, such as bromination of the pyrimidine ring itself. researchgate.netgoogle.com
Optimization of Reaction Parameters for Enhanced Yields and Selectivity
Achieving high yields and selectivity in the synthesis of bromomethylated pyrimidines requires careful optimization of several reaction parameters. In both batch and continuous flow processes, variables such as temperature, reaction time (or residence time in flow), solvent, and reagent concentration are critical.
For continuous flow photochemical brominations, specific parameters are fine-tuned to maximize efficiency. researchgate.net Optimization of the bromine generator, for example, can lead to highly efficient mass utilization through HBr recycling. researchgate.net The light source, typically LEDs with a specific wavelength (e.g., 405 nm), is another key parameter. researchgate.net The intensification of the reaction system, sometimes to the point of eliminating organic solvents, can significantly improve the process mass intensity (PMI), a measure of the reaction's greenness. researchgate.net
The following table outlines key parameters that are typically optimized in the synthesis of bromomethylpyrimidine derivatives, based on findings from continuous flow photochemical processes.
| Parameter | Typical Condition/Variable | Impact on Synthesis |
|---|---|---|
| Residence Time | Seconds to minutes (e.g., as low as 15 seconds) | Determines reaction completion; shorter times prevent byproduct formation. |
| Temperature | Ambient to moderately elevated (e.g., 25-70 °C) | Affects reaction rate and selectivity; precise control prevents side reactions. |
| Solvent | Aprotic solvents or solvent-free conditions | Impacts solubility and reactivity; removal can improve process efficiency. |
| Reagent Stoichiometry | Slight excess of brominating agent | Ensures complete conversion of the starting material. |
| Light Source (Photochemical) | Specific wavelength LEDs (e.g., 405 nm) | Initiates the desired radical reaction pathway selectively. |
Formation and Stabilization of the Hydrobromide Salt Form
The final step in the synthesis is the formation of the hydrobromide salt. The pyrimidine ring contains basic nitrogen atoms that can be readily protonated. By treating the synthesized 2-(bromomethyl)pyrimidine free base with hydrobromic acid (HBr), the corresponding hydrobromide salt is formed. evitachem.com
This conversion to a salt form serves several important purposes. Firstly, it often improves the compound's stability, making it less susceptible to degradation during storage and handling. evitachem.com Salts are typically crystalline solids, which are easier to purify through recrystallization compared to their free base counterparts, which may be oils or less stable solids. Secondly, salt formation can enhance the solubility of the compound in certain solvents, particularly polar or aqueous media. evitachem.com The stability of the hydrobromide salt is due to the strong ionic bond between the positively charged protonated pyrimidine ring (pyrimidinium cation) and the negatively charged bromide anion, which forms a stable crystal lattice. While different salts can impart different physicochemical properties, the formation of a stable salt is a crucial step in ensuring the quality and utility of the final product for subsequent synthetic applications. google.com
Reaction Pathways and Mechanistic Insights of 2 Bromomethyl Pyrimidine Hydrobromide
Nucleophilic Substitution Reactions at the Bromomethyl Center
The presence of a bromomethyl group attached to the pyrimidine (B1678525) ring makes 2-(bromomethyl)pyrimidine (B1289093) hydrobromide a reactive substrate for nucleophilic substitution reactions. smolecule.com The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the benzylic carbon, facilitating attack by a wide range of nucleophiles. These reactions are fundamental to the utility of this compound as a building block in organic synthesis.
Reactivity with Nitrogen-based Nucleophiles (e.g., Amines, Azides)
2-(Bromomethyl)pyrimidine hydrobromide readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, and azide (B81097) ions. These reactions typically proceed via an SN2 mechanism, leading to the formation of the corresponding substituted aminomethylpyrimidines and azidomethylpyrimidines. masterorganicchemistry.comyoutube.com
The reaction with amines is a versatile method for introducing the pyrimidin-2-ylmethyl moiety into a target molecule. For instance, it can be used in the synthesis of ligands for metal catalysis or biologically active compounds. The reaction conditions often involve a base to neutralize the hydrobromide salt and the HBr generated during the substitution.
Similarly, the reaction with sodium azide provides a straightforward route to 2-(azidomethyl)pyrimidine, a precursor that can be further elaborated through cycloaddition reactions or reduced to the corresponding amine.
Reactions with Oxygen-based Nucleophiles (e.g., Alkoxides, Hydroxides)
Oxygen-based nucleophiles, including alkoxides and hydroxides, can also displace the bromide ion from this compound. masterorganicchemistry.com Reactions with alkoxides, such as sodium methoxide (B1231860) or ethoxide, in an alcoholic solvent yield the corresponding 2-(alkoxymethyl)pyrimidines.
Reaction with hydroxide (B78521) ions, typically in the form of an aqueous base, leads to the formation of (2-pyrimidinyl)methanol. These reactions are generally carried out under mild conditions to avoid potential side reactions involving the pyrimidine ring.
Transformations with Sulfur-based Nucleophiles (e.g., Thiols, Thiolates)
Sulfur-based nucleophiles, known for their high nucleophilicity, react efficiently with this compound. wikipedia.org Thiols (R-SH) and thiolates (R-S⁻) readily displace the bromide to form 2-(thioalkylmethyl)pyrimidines. These reactions are often performed in the presence of a weak base to deprotonate the thiol, thereby increasing its nucleophilicity.
These sulfur-containing products can be valuable intermediates in the synthesis of various heterocyclic compounds and molecules with potential pharmaceutical applications.
Stereochemical Considerations in Nucleophilic Displacement
For nucleophilic substitution reactions occurring at a chiral center, the stereochemical outcome is a critical consideration. In the case of SN2 reactions, which are typical for primary halides like this compound, an inversion of configuration at the electrophilic carbon is expected. libretexts.orglibretexts.org This is a consequence of the backside attack of the nucleophile on the carbon-bromine bond. youtube.com
If the substrate were chiral (which 2-(bromomethyl)pyrimidine itself is not, but a substituted derivative could be), the product would have the opposite stereochemistry. libretexts.org For SN1 reactions, which proceed through a planar carbocation intermediate, a racemic or near-racemic mixture of products would be anticipated. masterorganicchemistry.com Given the primary nature of the substrate, the SN2 pathway is generally favored, leading to a stereospecific outcome. youtube.comlibretexts.org
Interactive Table: Nucleophilic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Product Type |
| Nitrogen-based | Amine (R₂NH) | 2-(Aminomethyl)pyrimidine |
| Nitrogen-based | Azide (N₃⁻) | 2-(Azidomethyl)pyrimidine |
| Oxygen-based | Alkoxide (RO⁻) | 2-(Alkoxymethyl)pyrimidine |
| Oxygen-based | Hydroxide (OH⁻) | (2-Pyrimidinyl)methanol |
| Sulfur-based | Thiolate (RS⁻) | 2-(Thioalkylmethyl)pyrimidine |
Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com this compound, due to its reactive C-Br bond, can participate in certain types of these transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org While typically applied to aryl and vinyl halides, modifications of the Suzuki reaction can be used for benzylic halides. The reaction of 2-(bromomethyl)pyrimidine with a boronic acid would lead to the formation of a 2-substituted methylpyrimidine. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org The development of highly active catalyst systems has expanded the scope of this reaction to include challenging substrates. nih.govmit.edu
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The standard Heck reaction mechanism involves the oxidative addition of the palladium catalyst to the halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org While aryl and vinyl halides are the most common substrates, the use of benzylic halides like this compound is less typical but potentially feasible under specific conditions, leading to the formation of allylic pyrimidines. The success of such a reaction would depend on factors like the choice of catalyst, base, and solvent. nih.govorganic-chemistry.org
Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond | Typical Product |
| Suzuki-Miyaura | Boronic acid (R-B(OH)₂) | C-C | 2-Substituted methylpyrimidine |
| Heck | Alkene (R-CH=CH₂) | C-C | Allylic pyrimidine |
Formation of Carbon-Carbon Bonds with Aryl and Vinyl Groups
The formation of new carbon-carbon bonds is a fundamental process in organic synthesis, enabling the construction of complex molecular architectures. This compound serves as a valuable building block in this context, particularly in metal-catalyzed cross-coupling reactions that attach aryl and vinyl moieties to the pyrimidinemethyl scaffold.
Mechanistic Insights:
The primary reactions utilized for this purpose are the Suzuki-Miyaura and Heck cross-coupling reactions, typically catalyzed by palladium complexes.
Suzuki-Miyaura Coupling: In this reaction, the 2-(bromomethyl)pyrimidine acts as an electrophile that couples with an organoboron reagent (e.g., an aryl or vinyl boronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the pyrimidine derivative, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst. The use of specific boron reagents, such as those stabilized by N-phenyldiethanolamine (PDEA) or potassium trifluoroborate salts, can be crucial, especially with challenging substrates like pyridine (B92270) and pyrimidine derivatives, to prevent issues like protodeboronation. nih.govnih.govresearchgate.net
Heck Coupling: The Heck reaction involves the palladium-catalyzed reaction of 2-(bromomethyl)pyrimidine with an alkene (a vinyl group source). nih.gov The mechanism typically begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond. The resulting palladium complex then undergoes migratory insertion with the alkene, followed by a β-hydride elimination to form the vinylated pyrimidine product and a hydridopalladium species, which is then converted back to the active catalyst by the base. rug.nl
These reactions significantly enhance the molecular diversity achievable from 2-(bromomethyl)pyrimidine, providing pathways to a wide array of complex structures. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. nih.govnih.gov
Table 1: Representative Carbon-Carbon Bond Forming Reactions
| Reaction Type | Coupling Partner | Typical Catalyst | General Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Palladium(0) complexes | 2-(Arylmethyl)pyrimidine / 2-(Vinylmethyl)pyrimidine |
| Heck Coupling | Alkene (e.g., Styrene) | Palladium(0) complexes | 2-(Allyl)pyrimidine derivatives |
Redox Chemistry and Functional Group Interconversions
The bromomethyl group of this compound can undergo both oxidation and reduction, providing pathways to other important classes of pyrimidine derivatives.
The bromomethyl group, being at a position analogous to a benzylic halide, is susceptible to oxidation to a carboxylic acid. This transformation provides a synthetic route to pyrimidine-2-carboxylic acid. While direct oxidation of this compound is not extensively detailed in specific literature, the pathway is chemically feasible using standard strong oxidizing agents.
Mechanistic Considerations:
The oxidation of the -CH₂Br group to a carboxylic acid (-COOH) can be achieved using potent oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃). The reaction likely proceeds through an intermediate aldehyde, 2-pyrimidinecarboxaldehyde, which is then further oxidized to the final carboxylic acid product. The stability of the pyrimidine ring to the strong oxidizing conditions is a critical factor for the success of this transformation. The resulting pyrimidine-2-carboxylic acid is a valuable synthetic intermediate. nih.govsigmaaldrich.com
The reduction of the bromomethyl group offers a direct route to 2-methylpyrimidine, a fundamental pyrimidine derivative. google.com This functional group interconversion involves the replacement of the bromine atom with a hydrogen atom.
Mechanistic Considerations:
This reduction can be accomplished via several standard methods for dehalogenation of alkyl halides.
Catalytic Hydrogenation: This method involves reacting this compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction results in the hydrogenolysis of the C-Br bond.
Hydride Reducing Agents: Reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent can also effect the reduction by nucleophilic displacement of the bromide by a hydride ion.
The choice of reducing agent is crucial to avoid unwanted side reactions or reduction of the pyrimidine ring itself.
Hydrolytic Transformations and Salt Formation Dynamics
As a hydrobromide salt, this compound exists in a protonated form in the solid state, which generally enhances its stability and handling properties compared to the free base. The presence of the highly reactive bromomethyl group, however, makes the compound susceptible to hydrolysis.
Hydrolysis:
The bromine atom in the bromomethyl group is an excellent leaving group, rendering the adjacent carbon atom highly electrophilic. In the presence of water, which can act as a nucleophile, the compound can undergo a nucleophilic substitution (Sₙ) reaction. This results in the displacement of the bromide ion by a hydroxyl group, leading to the formation of (2-pyrimidinyl)methanol and hydrobromic acid. The rate of hydrolysis is influenced by factors such as temperature and pH. This reactivity is analogous to the hydrolysis observed in other activated halomethyl-heterocycles. rsc.org
Salt Formation:
2-(Bromomethyl)pyrimidine is a basic compound due to the nitrogen atoms in the pyrimidine ring. It readily reacts with acids like hydrobromic acid (HBr) to form the corresponding hydrobromide salt. smolecule.com In this salt, one of the ring nitrogens is protonated, forming a pyrimidinium cation, with the bromide ion as the counter-ion. This salt form is often a crystalline solid, which can be easier to purify and store than the corresponding free base. smolecule.com
Regioselectivity and Chemoselectivity in Complex Reaction Environments
The synthetic utility of this compound is significantly defined by its reactivity profile, which allows for selective transformations in the presence of other functional groups.
Regioselectivity:
Regioselectivity refers to the preference for reaction at one position over another. In 2-(bromomethyl)pyrimidine, the primary site of reactivity for nucleophilic attack is the carbon atom of the bromomethyl group. This is because the C-Br bond is polarized and the bromide ion is a good leaving group, making this carbon a potent electrophilic center. Even if other positions on the pyrimidine ring are electrophilic, the activation of the bromomethyl group for Sₙ-type reactions is substantially higher. Studies on related systems, such as 2,4-dichloroquinazolines, show that subtle electronic factors determine which position is more susceptible to nucleophilic attack, but in the case of 2-(bromomethyl)pyrimidine, the exocyclic bromomethyl group is overwhelmingly the preferred site for substitution. mdpi.com
Chemoselectivity:
Chemoselectivity is the preferential reaction of one functional group in the presence of other, different functional groups. When reacting this compound with a multifunctional reagent, the outcome is governed by the relative reactivity of the functional groups. For instance, in a reaction with a molecule containing both an amine and a thiol group, the more nucleophilic group (typically the thiol) would be expected to preferentially attack the electrophilic carbon of the bromomethyl group. However, reaction conditions such as the choice of base can alter this selectivity. mdpi.com The inherent high reactivity of the bromomethyl group often allows for its selective modification while leaving other, less reactive functional groups on either the pyrimidine or the reacting partner intact. nih.gov
Table 2: Summary of Selectivity in Reactions
| Selectivity Type | Governing Principle | Typical Outcome |
|---|---|---|
| Regioselectivity | High electrophilicity of the bromomethyl carbon. | Nucleophilic attack occurs preferentially at the -CH₂Br group over the pyrimidine ring. |
| Chemoselectivity | The C-Br bond is highly labile and reactive towards nucleophiles. | The bromomethyl group reacts in preference to many other functional groups under appropriate conditions. |
Compound Index
Applications of 2 Bromomethyl Pyrimidine Hydrobromide in Complex Organic Synthesis
Construction of Diverse Heterocyclic Frameworks
The inherent reactivity of 2-(bromomethyl)pyrimidine (B1289093) hydrobromide makes it an excellent starting material for the synthesis of more complex heterocyclic structures. Its ability to introduce a pyrimidine (B1678525) moiety into a target molecule is a key feature in the construction of substituted pyrimidines and fused heterocyclic systems.
Synthesis of Substituted Pyrimidine Derivatives
The bromomethyl group of 2-(bromomethyl)pyrimidine hydrobromide is susceptible to nucleophilic attack, allowing for the straightforward introduction of a wide range of substituents at the methyl position. This reaction is a cornerstone for creating a library of substituted pyrimidine derivatives. nih.govsioc-journal.cnorganic-chemistry.orgresearchgate.netorientjchem.org For instance, reaction with various nucleophiles such as amines, thiols, and alkoxides leads to the corresponding amino-, thio-, and alkoxy-methylpyrimidine derivatives. The synthesis of these derivatives is often carried out under mild conditions, highlighting the utility and versatility of this starting material. organic-chemistry.org
The following table provides examples of nucleophiles used in reactions with this compound and the resulting substituted pyrimidine derivatives.
| Nucleophile | Resulting Substituted Pyrimidine Derivative |
| Morpholine | 2-(Morpholinomethyl)pyrimidine |
| Ethanethiol | 2-((Ethylthio)methyl)pyrimidine |
| Sodium Methoxide (B1231860) | 2-(Methoxymethyl)pyrimidine |
This table is illustrative and represents common classes of reactions.
Annulation Reactions for Fused Heterocyclic Systems (e.g., Thiazolopyrimidines)
A significant application of this compound is in annulation reactions to form fused heterocyclic systems, with thiazolopyrimidines being a prominent example. researchgate.netasianpubs.org Thiazolopyrimidines are bicyclic structures formed by the fusion of a thiazole (B1198619) and a pyrimidine ring. asianpubs.org These compounds are of considerable interest due to their diverse pharmacological activities. asianpubs.orgbiointerfaceresearch.com
The synthesis of thiazolopyrimidines often involves the reaction of this compound with a thiourea (B124793) derivative. In this reaction, the sulfur atom of the thiourea acts as a nucleophile, attacking the bromomethyl group. This is followed by an intramolecular cyclization and dehydration to yield the fused thiazolopyrimidine core. ijnc.ir The specific substituents on the resulting thiazolopyrimidine can be varied by using different substituted thioureas.
For example, the condensation of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives with ethyl bromoacetate, a related alpha-halo carbonyl compound, proceeds via a similar condensation/cyclization sequence to yield thiazolo[3,2-a]pyrimidines. ijnc.ir This highlights a general and effective strategy for the synthesis of this important class of fused heterocycles.
Strategic Intermediate in Bioactive Molecule Synthesis
The pyrimidine ring is a core structural motif in numerous biologically important molecules. Consequently, this compound serves as a key intermediate in the synthesis of several of these vital compounds and their analogs.
Precursor in Vitamin B1 Analog Synthesis
Vitamin B1, also known as thiamine (B1217682), is an essential nutrient with a structure featuring a pyrimidine ring linked to a thiazolium ring. nih.gov The biosynthesis of thiamine involves the separate synthesis of a pyrimidine moiety (4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate or HMP-PP) and a thiazole moiety (4-methyl-5-β-hydroxyethyl thiazole phosphate (B84403) or THZ-P), which are then coupled. nih.gov
In the laboratory, this compound and its derivatives are valuable precursors for the synthesis of thiamine analogs. cam.ac.ukcam.ac.ukrsc.orgrsc.orgrsc.orgresearchgate.netcam.ac.uk For instance, the quaternization of a pre-formed thiazole ring with a 2-(bromomethyl)pyrimidine derivative is a common strategy to construct the thiamine scaffold. This approach allows for the synthesis of a variety of thiamine analogs with modified pyrimidine or thiazole rings, which are instrumental in studying the mechanism of action of thiamine-dependent enzymes. cam.ac.ukcam.ac.uk Pyrithiamine, a well-known thiamine antagonist, was first synthesized by the quaternization of 3-(2-hydroxyethyl)-2-methylpyridine with 4-amino-5-bromomethyl-2-methylpyrimidine (B1594988) hydrobromide. nih.gov
Utility in Thiamine-Related Metabolite Generation
The active form of thiamine in the body is thiamine pyrophosphate (TPP). researchgate.net The synthesis of TPP and its analogs is crucial for understanding the biochemical roles of thiamine. researchgate.net this compound can be utilized in multi-step syntheses to generate thiamine analogs which can then be enzymatically or chemically pyrophosphorylated to produce TPP analogs. These analogs are powerful tools for investigating the structure-activity relationships of TPP-dependent enzymes. cam.ac.ukresearchgate.net
Contributions to Folic Acid Antimetabolite Research (e.g., Methotrexate (B535133) Scaffolds)
Folic acid antimetabolites are a class of drugs that interfere with the action of folic acid in the body and are used in cancer chemotherapy. clevelandclinic.org Methotrexate (MTX) is a prominent example of a folic acid antagonist. alliedacademies.orgresearchgate.net The structure of methotrexate consists of a pteridine (B1203161) ring system, a p-aminobenzoyl group, and a glutamic acid residue. google.com
The synthesis of methotrexate and its analogs can involve the use of pyrimidine derivatives as precursors to the pteridine ring system. google.comgoogle.com While not a direct one-step reaction, the principles of pyrimidine chemistry, for which this compound is a key reagent, are foundational. For example, a common synthetic route to methotrexate involves the reaction of 2,4-diamino-6-bromomethylpteridine hydrobromide with diethyl p-(N-methyl)-aminobenzoyl-L-glutamate. nih.govsemanticscholar.org The pteridine core itself is constructed from a pyrimidine precursor, such as 2,4,5,6-tetraaminopyrimidine. google.comgoogle.com Research in this area focuses on creating novel antifolate drugs with improved efficacy and reduced side effects. researchgate.netresearchgate.net
Role in the Synthesis of Rosuvastatin Precursors
Rosuvastatin is a potent HMG-CoA reductase inhibitor used to treat high cholesterol. epo.org Its molecular structure features a complex, substituted pyrimidine ring. While the core structure is a pyrimidine, detailed synthetic routes documented in patent literature highlight the use of a specific, closely related isomer as the key building block rather than 2-(bromomethyl)pyrimidine itself.
The critical intermediate is N-[4-(4-fluorophenyl)-5-(bromomethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide . google.comgoogle.com This compound contains a 5-(bromomethyl)pyrimidine (B1257034) core, which undergoes a Wittig-type reaction to construct the heptenoic acid side chain of Rosuvastatin. patsnap.comscirp.org The synthesis of this key intermediate involves the radical bromination of the corresponding 5-methylpyrimidine (B16526) derivative. google.com
Table 1: Key Intermediates in Rosuvastatin Synthesis
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| N-[4-(4-fluorophenyl)-5-methyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide | Starting material for bromination | google.com |
| N-[4-(4-fluorophenyl)-5-(bromomethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide | Key brominated intermediate for side-chain coupling | google.comgoogle.com |
| N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | Precursor to the brominated intermediate via substitution with HBr | google.comresearchgate.net |
The search of available literature did not yield evidence for the direct application of this compound in the synthesis of these specific Rosuvastatin precursors. The established industrial synthesis pathways for Rosuvastatin predominantly utilize the 5-(bromomethyl) isomer to build the final drug structure. epo.orggoogle.comwaters.com
Applications in Agrochemical and Industrial Chemical Synthesis
While brominated pyrimidines are generally recognized as useful intermediates in the synthesis of pharmaceuticals and agrochemicals, specific examples of this compound's application in the agrochemical and industrial sectors are not well-documented in the reviewed literature. The pyrimidine ring itself is a core component of some herbicides, such as the protoporphyrinogen (B1215707) oxidase (PPO) inhibitors mentioned previously. nih.gov However, the direct synthetic lineage from this compound to a commercial agrochemical product could not be established from the available search results. The literature more broadly covers other functionalized pyridines and pyrimidines, such as trifluoromethylpyridines, as key building blocks in the agrochemical industry. semanticscholar.org
Advanced Derivatization and Functionalization Strategies
Sequential Functionalization of the Pyrimidine (B1678525) Core and the Bromomethyl Group
The distinct reactivity of the pyrimidine ring and the bromomethyl group allows for their sequential functionalization, a powerful strategy for building molecular complexity. The pyrimidine core is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are activated by the ring nitrogen atoms. stackexchange.comquimicaorganica.org This allows for the introduction of various substituents onto the heterocyclic scaffold.
Conversely, the bromomethyl group readily participates in nucleophilic substitution reactions, where the bromine atom acts as an excellent leaving group. This duality in reactivity enables a planned synthetic sequence. For instance, one could first modify the pyrimidine ring through an SNAr reaction and then utilize the bromomethyl group for further elaboration, or vice versa. The choice of sequence often depends on the compatibility of the reagents and the desired final product.
Research has demonstrated the lability of substituents on the pyrimidine ring, such as a methylthio group, which can be displaced by nucleophiles. rsc.org This suggests that even after the initial synthesis of a substituted pyrimidine, further modifications on the ring are possible. For example, a 2-methylthiopyrimidine derivative can be converted to a 2,4-bismethylthiopyrimidine or a 2,4-dimethoxy pyrimidine derivative. rsc.org This inherent reactivity of the pyrimidine core, combined with the reactivity of the bromomethyl handle, provides a robust platform for creating a diverse library of compounds.
Introduction of Diverse Chemical Moieties via Bromomethyl Substitution
The primary utility of 2-(bromomethyl)pyrimidine (B1289093) hydrobromide in synthetic chemistry lies in the high reactivity of its bromomethyl group toward a wide range of nucleophiles. This facilitates the introduction of a vast array of chemical moieties at the 2-position of the pyrimidine ring, leading to the synthesis of diverse molecular architectures.
The electrophilic carbon of the bromomethyl group is readily attacked by various nucleophiles, resulting in the displacement of the bromide ion and the formation of new carbon-heteroatom or carbon-carbon bonds. This allows for the straightforward synthesis of numerous 2-substituted pyrimidine derivatives.
Key examples of nucleophilic substitution reactions include:
N-Alkylation: Amines, anilines, and other nitrogen-containing heterocycles can react with 2-(bromomethyl)pyrimidine to form the corresponding 2-(aminomethyl)pyrimidine derivatives. This reaction is fundamental in the synthesis of ligands and biologically active compounds.
O-Alkylation: Alkoxides and phenoxides can displace the bromide to yield 2-(alkoxymethyl)- or 2-(aryloxymethyl)pyrimidines.
S-Alkylation: Thiols and thiophenols react to form 2-(thiomethyl)pyrimidine derivatives, which are valuable intermediates in organic synthesis.
Azide (B81097) Formation: The reaction with sodium azide provides a convenient route to 2-(azidomethyl)pyrimidine. nih.gov This azide derivative is a versatile intermediate that can be further transformed, for instance, through click chemistry or reduction to the corresponding amine.
The table below showcases examples of diverse functional groups that can be introduced via nucleophilic substitution on the bromomethyl group.
| Nucleophile | Resulting Functional Group | Product Class |
| Amine (R-NH₂) | -CH₂-NH-R | 2-(Aminomethyl)pyrimidine |
| Thiol (R-SH) | -CH₂-S-R | 2-(Thiomethyl)pyrimidine |
| Alkoxide (R-O⁻) | -CH₂-O-R | 2-(Alkoxymethyl)pyrimidine |
| Azide (N₃⁻) | -CH₂-N₃ | 2-(Azidomethyl)pyrimidine |
| Cyanide (CN⁻) | -CH₂-CN | 2-(Cyanomethyl)pyrimidine |
Design of Analogs with Modulated Reactivity through Substituent Effects
The reactivity of both the pyrimidine core and the bromomethyl group can be fine-tuned by introducing substituents onto the pyrimidine ring. These substituents can exert electronic and steric effects, thereby modulating the reactivity of the molecule and influencing the course of subsequent reactions.
Electron-withdrawing groups on the pyrimidine ring, such as a cyano or a nitro group, would be expected to further activate the ring towards nucleophilic aromatic substitution. Conversely, electron-donating groups would decrease this reactivity. The position of the substituent is also critical; for instance, substituents at the 6-position of a 2-pyridyl nucleophile have been shown to block coordination to a palladium catalyst, thereby influencing the outcome of cross-coupling reactions. nih.gov
The electronic nature of substituents on the pyrimidine ring can also influence the reactivity of the bromomethyl group. An electron-withdrawing group would enhance the electrophilicity of the methylene (B1212753) carbon, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group would decrease its reactivity. This principle allows for the rational design of 2-(bromomethyl)pyrimidine analogs with tailored reactivity for specific synthetic applications. For example, the introduction of a bromine atom at the 5-position of the pyrimidine ring, as in 5-bromo-2-(bromomethyl)pyrimidine, alters the electronic properties of the molecule. sigmaaldrich.com
The table below illustrates how different substituents on the pyrimidine ring can modulate the reactivity of the molecule.
| Substituent at C5 | Electronic Effect | Expected Impact on Bromomethyl Reactivity | Expected Impact on Pyrimidine Ring Reactivity (SNAr) |
| -NO₂ | Electron-withdrawing | Increase | Increase |
| -CN | Electron-withdrawing | Increase | Increase |
| -Br | Electron-withdrawing (inductive) | Increase | Increase |
| -CH₃ | Electron-donating | Decrease | Decrease |
| -OCH₃ | Electron-donating | Decrease | Decrease |
Multicomponent Reaction Strategies Incorporating 2-(Bromomethyl)pyrimidine Hydrobromide
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are powerful tools for the rapid generation of molecular diversity. nih.gov The unique reactivity of this compound makes it an attractive component for the design of novel MCRs.
One of the most well-known MCRs is the Ugi four-component reaction (U-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org While direct incorporation of this compound as one of the primary components in a classical Ugi reaction is not straightforward, its derivatives can be employed. For example, the corresponding aldehyde, 2-pyrimidinecarboxaldehyde, could be used.
Alternatively, the reactive bromomethyl group can be utilized in a sequential MCR-post-functionalization strategy. An MCR could be used to assemble a complex scaffold, which is then further elaborated by reaction with this compound.
A more direct approach involves designing MCRs where the reactive nature of the bromomethyl group plays a key role in the reaction cascade. For instance, a reaction could be envisioned where an initial Ugi-type condensation occurs, followed by an intramolecular cyclization involving the bromomethyl group to form a new heterocyclic ring. The development of such novel MCRs incorporating this compound holds significant promise for the efficient synthesis of complex, drug-like molecules. nih.govresearchgate.net
Computational and Quantum Chemical Investigations of 2 Bromomethyl Pyrimidine Hydrobromide
Theoretical Elucidation of Reactivity and Reaction Mechanisms
Computational studies, primarily employing density functional theory (DFT), have become instrumental in elucidating the reactivity and reaction mechanisms of heterocyclic compounds, including pyrimidine (B1678525) derivatives. While specific computational studies on 2-(bromomethyl)pyrimidine (B1289093) hydrobromide are not extensively documented, the reactivity of this compound can be inferred from theoretical investigations of analogous structures. The pyrimidine ring, being an electron-deficient system, influences the reactivity of its substituents. The presence of the electronegative nitrogen atoms in the pyrimidine ring enhances the electrophilic character of the exocyclic bromomethyl group, making it susceptible to nucleophilic attack.
Theoretical models can predict the course of reactions involving 2-(bromomethyl)pyrimidine hydrobromide. For instance, in nucleophilic substitution reactions, computational analysis can map the potential energy surface, identifying the transition states and intermediates. This allows for a comparison of different possible reaction pathways, such as SN1 and SN2 mechanisms. The protonation of the pyrimidine ring in the hydrobromide salt is expected to further increase the reactivity of the bromomethyl group by enhancing the electron-withdrawing effect of the ring. DFT calculations can quantify this effect by comparing the activation barriers for nucleophilic attack on the protonated and neutral forms of 2-(bromomethyl)pyrimidine.
Furthermore, quantum chemical calculations can shed light on more complex reaction mechanisms, such as those involving rearrangements or ring-opening and closing events. For related pyrimidine systems, computational studies have successfully elucidated multi-step reaction pathways, providing insights that are often difficult to obtain through experimental means alone. These theoretical approaches are crucial for understanding the intrinsic factors that govern the chemical behavior of this compound and for designing new synthetic routes based on this versatile building block.
Analysis of Electronic Properties and Electrophilicity of the Bromomethyl Group
The electronic properties of this compound are central to its chemical behavior. Quantum chemical calculations, particularly DFT, provide valuable insights into these properties. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential are key descriptors of reactivity.
The pyrimidine ring, with its two nitrogen atoms, acts as an electron-withdrawing group, which significantly influences the electronic environment of the bromomethyl substituent. This electron-withdrawing effect leads to a polarization of the C-Br bond, increasing the partial positive charge on the methylene (B1212753) carbon and making it a strong electrophilic center. The hydrobromide form of the molecule, with a protonated pyrimidine ring, further amplifies this effect.
Computational analyses of substituted pyrimidines have shown that the electronic properties, including valence electrons, charges, electronegativities, and polarizability, of different substitutions on the pyrimidine ring are crucial determinants of their interaction mechanisms nih.gov. The HOMO and LUMO energies are particularly important. For pyrimidine derivatives, the LUMO is often localized on the pyrimidine ring and its substituents, indicating the sites susceptible to nucleophilic attack dergipark.org.tr. In the case of 2-(bromomethyl)pyrimidine, the LUMO is expected to have a significant contribution from the σ* orbital of the C-Br bond, facilitating its cleavage during nucleophilic substitution.
The electrophilicity of the bromomethyl group can be quantified using various reactivity indices derived from DFT calculations, such as the electrophilicity index (ω). A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack. Comparative computational studies on different halomethylpyrimidines could provide a quantitative ranking of their reactivity.
Table 1: Calculated Electronic Properties of Substituted Pyrimidines (Illustrative Example)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |
| Pyrimidine | -7.23 | -0.45 | 6.78 | 2.78 |
| 2-Chloropyrimidine | -7.45 | -0.89 | 6.56 | 3.21 |
| 2-Bromopyrimidine | -7.38 | -0.95 | 6.43 | 3.35 |
| 2-Methylpyrimidine | -6.98 | -0.31 | 6.67 | 2.54 |
Note: This table is illustrative and based on general trends observed in computational studies of pyrimidine derivatives. Actual values for this compound would require specific calculations.
Prediction of Reaction Pathways and Dissociation Dynamics
Quantum chemical methods are powerful tools for predicting the most likely reaction pathways and understanding the dissociation dynamics of molecules like this compound. By calculating the potential energy surface for a given reaction, chemists can identify the minimum energy paths that connect reactants to products via transition states.
For this compound, a primary reaction pathway to explore is nucleophilic substitution at the bromomethyl carbon. Computational modeling can determine the activation energies for both SN1 and SN2 pathways. An SN2 mechanism would involve a backside attack by a nucleophile, leading to an inversion of configuration at the methylene carbon. In contrast, an SN1 mechanism would proceed through a carbocation intermediate, the stability of which would be influenced by the adjacent pyrimidine ring. Theoretical calculations can assess the stability of this potential carbocation.
Beyond simple substitution, computational studies can predict more complex transformations. For instance, under certain conditions, intramolecular reactions or rearrangements might be favorable. Theoretical predictions can guide experimental efforts by identifying plausible, yet unexpected, reaction outcomes.
The dissociation dynamics of the C-Br bond can also be investigated using computational methods. Photodissociation studies on halogenated aromatic molecules have shown that upon excitation, various fragmentation pathways can occur rsc.org. While not directly an aromatic system, the pyrimidine ring influences the electronic structure in a way that could lead to interesting dissociation dynamics upon photoexcitation. Ab initio molecular dynamics simulations could be employed to model the real-time evolution of the molecule following bond cleavage, providing insights into the lifetimes of transient species and the distribution of final products.
Regioselectivity Predictions in Alkylation and Substitution Reactions
Regioselectivity is a critical aspect of the chemical reactivity of this compound, particularly in alkylation and substitution reactions where multiple reactive sites exist. Computational chemistry offers robust methods to predict the regiochemical outcome of such reactions.
In the case of 2-(bromomethyl)pyrimidine, there are several potential sites for nucleophilic attack. Besides the primary electrophilic center at the bromomethyl carbon, the carbon atoms of the pyrimidine ring (C4 and C6) are also susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by the electron-withdrawing nitrogen atoms.
Quantum mechanical calculations can be used to predict the regioselectivity by comparing the activation energy barriers for nucleophilic attack at different positions. The distribution of the LUMO and the calculated partial charges on the atoms can provide a qualitative indication of the most electrophilic sites. For a more quantitative prediction, the transition states for each possible reaction pathway can be located and their relative energies calculated.
Studies on the SNAr reactions of dichloropyrimidines have demonstrated that the regioselectivity is highly sensitive to both electronic and steric effects of other substituents on the ring wuxiapptec.com. For instance, an electron-donating group at the C6 position can alter the LUMO distribution and favor substitution at the C2 position over the C4 position wuxiapptec.com. While this compound itself is the alkylating agent, understanding the factors that govern regioselectivity in related pyrimidine systems is crucial for predicting its behavior in various chemical environments. For example, when 2-(bromomethyl)pyrimidine is used to alkylate a nucleophile that is itself a heterocyclic system, predicting the site of alkylation on the nucleophile is also a matter of regioselectivity that can be addressed computationally.
Table 2: Predicted Relative Activation Energies for Nucleophilic Attack at Different Positions of a Substituted Pyrimidine (Illustrative Example)
| Position of Attack | Substituent at C5 | Relative Activation Energy (kcal/mol) | Predicted Major Product |
| C4 | -H | 0 | C4-substituted |
| C2 | -H | +2.5 | C4-substituted |
| C4 | -OCH3 | +1.8 | C2-substituted |
| C2 | -OCH3 | 0 | C2-substituted |
Note: This table is for illustrative purposes to show how computational data can be used to predict regioselectivity. The values are hypothetical.
Influence of Steric Factors on Reaction Outcomes
In addition to electronic effects, steric factors play a significant role in determining the outcome of reactions involving this compound. The size and spatial arrangement of both the substrate and the attacking nucleophile can influence the reaction rate and selectivity.
Computational chemistry provides methods to quantify steric hindrance. Steric maps, often visualized as buried volume (%VBur), can be generated to represent the steric profile of a molecule nih.gov. These maps can help in understanding how the accessibility of the electrophilic bromomethyl group is affected by the pyrimidine ring and any other substituents that may be present.
In nucleophilic substitution reactions, a bulky nucleophile will experience greater steric repulsion when approaching the electrophilic carbon. This can lead to a decrease in the reaction rate or favor attack at a less sterically hindered site if one is available. Computational modeling can simulate the approach of different nucleophiles and calculate the steric interaction energies, providing a quantitative measure of steric hindrance.
For instance, in the alkylation of a large, complex molecule with this compound, steric clashes may prevent the reaction from occurring at the most electronically favored site, leading to a different regiochemical outcome. Activation Strain Model (ASM) analysis, a computational tool, can decompose the activation energy into strain energy (associated with the deformation of the reactants) and interaction energy nih.gov. This allows for a direct assessment of the energetic penalty associated with steric hindrance.
The interplay between steric and electronic effects is often complex. Computational studies on related systems have shown that what might be intuitively attributed to steric hindrance can sometimes be explained by subtle electronic effects uniovi.es. Therefore, a comprehensive computational analysis that considers both factors is essential for accurately predicting the reaction outcomes of this compound.
Emerging Research Avenues and Methodological Advancements
Development of Novel Catalytic Systems for Bromomethylpyrimidine Transformations
The transformation of 2-(bromomethyl)pyrimidine (B1289093) hydrobromide into more complex molecules heavily relies on the use of efficient catalytic systems. The reactivity of the bromomethyl group, a key feature of the compound, makes it an ideal substrate for a variety of catalytic reactions, including nucleophilic substitutions and cross-coupling reactions.
Recent research has focused on the development of novel catalysts that offer improved yields, selectivity, and milder reaction conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of aryl and vinyl groups to the pyrimidine (B1678525) core. nih.gov The choice of ligand in these palladium-catalyzed reactions is crucial, with bulky trialkylphosphines showing great promise in achieving a broad range of coupling processes. nih.gov
Iron-based catalysts are also emerging as a cost-effective and environmentally friendly alternative for the synthesis of pyrimidine derivatives. acs.org For instance, an iron(II)-complex prepared in situ has been shown to efficiently catalyze the modular synthesis of various pyrimidines. acs.org Furthermore, the use of magnetically recoverable nanocatalysts is gaining traction, as they offer the advantages of easy separation and reuse, contributing to more sustainable chemical processes. nih.gov
The table below summarizes some of the recent advancements in catalytic systems for pyrimidine synthesis:
| Catalyst Type | Reaction | Key Advantages |
| Palladium complexes | Suzuki-Miyaura, Heck | High efficiency in C-C bond formation |
| Iron-based catalysts | Modular pyrimidine synthesis | Cost-effective, environmentally friendly |
| Magnetically recoverable nanocatalysts | Pyrano-pyrimidine synthesis | Easy separation and reuse |
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety. rasayanjournal.co.inbenthamdirect.com Traditional synthetic methods often involve hazardous solvents and toxic reagents, prompting the development of more sustainable alternatives. rasayanjournal.co.in
Key green chemistry approaches being explored include:
Microwave-assisted synthesis: This technique can significantly shorten reaction times, increase yields, and lead to cleaner reaction profiles. rasayanjournal.co.inbenthamdirect.comresearchgate.net
Ultrasound-induced synthesis: Similar to microwave irradiation, sonication can enhance reaction rates and yields. rasayanjournal.co.inbenthamdirect.com
Solvent-free reactions: Conducting reactions without a solvent, often through mechanical grinding or ball milling, reduces waste and simplifies product purification. rasayanjournal.co.inresearchgate.netnih.govmdpi.com
Use of green solvents: When a solvent is necessary, the focus is on using environmentally benign options like water or ionic liquids. rasayanjournal.co.inresearchgate.net
Biocatalysis: Employing enzymes as catalysts offers high selectivity and mild reaction conditions. powertechjournal.com
A notable example is the development of a solvent-free method for the iodination of pyrimidine derivatives using mechanical grinding, which offers short reaction times and high yields. nih.govmdpi.com These green methods are not only environmentally friendly but also often lead to improved economic feasibility and efficiency. rasayanjournal.co.in
High-Throughput Synthesis and Screening of Derivatives
The demand for new drug candidates and functional materials has spurred the development of high-throughput synthesis (HTS) and screening methods for pyrimidine derivatives. These technologies allow for the rapid generation and evaluation of large libraries of compounds, significantly accelerating the discovery process. acs.orgnih.gov
DNA-encoded library (DEL) technology is a powerful tool in this area. acs.orgnih.gov By attaching a unique DNA tag to each small molecule, researchers can synthesize and screen libraries containing millions or even billions of compounds simultaneously. acs.org This approach has been successfully applied to pyrimidine-based libraries, leading to the identification of potent inhibitors for various biological targets. acs.orgnih.gov
The design of these libraries is crucial and considers factors such as the purity of individual compounds, the number of library members, and the strategic placement of substituents to maximize chemical diversity. nih.gov The screening of these extensive libraries against biological targets, such as enzymes and receptors, can quickly identify promising lead compounds for further development. acs.orgnih.gov
Addressing Synthetic Challenges in Complex Pyrimidine Architectures
The synthesis of complex, highly substituted pyrimidine architectures presents several challenges for chemists. Achieving regioselectivity—the ability to functionalize a specific position on the pyrimidine ring—is a primary concern. thieme-connect.deresearchgate.netnih.gov
Researchers are developing innovative strategies to overcome these hurdles. One approach involves a "deconstruction-reconstruction" strategy, where the pyrimidine ring is opened and then reclosed with a different set of reagents to introduce new functional groups. This method allows for the functionalization of positions that are otherwise difficult to access. nih.gov
Another key challenge is the direct C-H functionalization of the pyrimidine ring. While some methods exist, they often lack selectivity or are limited to simple substrates. nih.gov Recent advancements in directed metalation reactions, using reagents like TMPZnCl·LiCl, have shown promise in achieving regioselective functionalization of the pyrimidine core. nih.gov These methods enable the introduction of a wide range of substituents at specific positions, paving the way for the synthesis of novel and complex pyrimidine derivatives.
Integration of Computational Design with Synthetic Methodologies
The integration of computational design and molecular modeling with synthetic chemistry is revolutionizing the development of new pyrimidine derivatives. mdpi.comfebscongress.org In silico screening and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict the biological activity and pharmacokinetic properties of virtual compounds before they are synthesized. mdpi.comamanote.comresearchgate.net
This computational-first approach helps to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net For example, molecular docking studies can predict how a pyrimidine derivative will bind to a specific protein target, providing insights into the key interactions that drive its biological activity. nih.gov
Furthermore, computational tools are being used to guide the design of synthetic routes and to understand reaction mechanisms. nih.gov By combining computational predictions with experimental validation, chemists can develop more efficient and targeted approaches to the synthesis of pyrimidine derivatives with desired properties. This synergy between computational and synthetic chemistry is accelerating the discovery of new drugs and materials based on the versatile pyrimidine scaffold.
Q & A
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Inhalation risks require air monitoring (OSHA PEL: 0.1 ppm for HBr). Neutralize waste with 10% NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
